molecular formula C11H18O B13897972 1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone

1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone

Cat. No.: B13897972
M. Wt: 166.26 g/mol
InChI Key: VFSWTJHSAVLKES-UHFFFAOYSA-N
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Description

1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone is a bicyclic ketone featuring a bicyclo[2.2.2]octane framework substituted with a methyl group at the 4-position and a ketone moiety at the 1-position.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(4-methyl-1-bicyclo[2.2.2]octanyl)ethanone

InChI

InChI=1S/C11H18O/c1-9(12)11-6-3-10(2,4-7-11)5-8-11/h3-8H2,1-2H3

InChI Key

VFSWTJHSAVLKES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(CC1)(CC2)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Bicyclo[2.2.2]octane Derivatives

The synthesis of bicyclo[2.2.2]octane derivatives typically starts from cyclohexane or cyclohexene precursors undergoing cyclization and functional group transformations. Common strategies include:

These methods are often combined with selective substitution reactions to install methyl or ethanone groups at specific positions on the bicyclic framework.

Specific Preparation of 1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone

Starting Materials and Key Intermediates
Synthetic Route Outline
  • Formation of Bicyclo[2.2.2]octane Core
    The bicyclic skeleton is constructed via a Diels-Alder reaction or related cyclization of cyclohexane derivatives, sometimes involving transition metal catalysis to facilitate oxidation or functional group interconversion.

  • Introduction of Methyl Group at 4-Position
    Alkylation or selective substitution reactions are employed to install the methyl substituent at the 4-position. This may be achieved via regioselective reactions on bicyclo[2.2.2]octane intermediates or by using methyl-substituted starting materials.

  • Installation of Ethanone Group at 1-Position
    The ethanone (acetyl) group is introduced typically by oxidation of a methyl group or by acylation reactions. For example, oxidation of 1-methylbicyclo[2.2.2]octane derivatives can yield the corresponding ketone at the 1-position.

  • Purification and Characterization
    The final product is purified by fractional distillation under reduced pressure or recrystallization. Analytical methods such as NMR and IR spectroscopy confirm the structure.

Data Tables and Research Outcomes

Summary of Reaction Conditions and Yields

Step Reagents/Catalysts Conditions Yield (%) Notes
Bicyclo[2.2.2]octane formation Diels-Alder cycloaddition Heat, transition metal catalyst 75-90 High regioselectivity with proper catalyst
Methyl substitution at 4-position Alkylation reagents (e.g., methyl iodide) Base, reflux 60-80 Requires regioselective control
Ketone formation at 1-position Oxidizing agent (e.g., PCC, CrO3) Room temp to reflux 70-85 Selective oxidation of methyl to ketone
Hydrogenation Pd/C, H2 gas 25°C, 50 psi H2 >95 Saturation of double bonds
Purification Fractional distillation, recrystallization Reduced pressure - Yields depend on purity and method

Spectroscopic and Analytical Data (Typical)

Parameter Observed Value Interpretation
$$^{1}H$$ NMR Signals consistent with bicyclic protons and methyl/acetyl groups Confirms substitution pattern
$$^{13}C$$ NMR Carbonyl carbon resonance ~205 ppm Ketone group presence
IR Spectrum Strong absorption at ~1715 cm$$^{-1}$$ Characteristic C=O stretch
Melting/Boiling Point Consistent with literature values Purity and identity confirmation

Chemical Reactions Analysis

1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. The ethanone moiety can participate in various chemical interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Structural Analogs of Bicyclo[2.2.2]octanyl Ethanones

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone Methyl at 4-position, ketone at 1-position C₁₁H₁₆O 164.24 g/mol High rigidity; potential synthetic intermediate
1-(Bicyclo[2.2.2]octan-2-yl)ethanone Ketone at 2-position C₁₀H₁₄O 150.22 g/mol Positional isomer; reduced steric hindrance
Felvinone (1-[5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]ethanone) Methyl, isopropyl, and double bond modifications C₁₄H₂₂O 206.32 g/mol Fragrance agent; LogKow = 4.20 (calculated)
1-(4-Methylbicyclo[2.2.2]oct-5-en-2-yl)ethanone Double bond at 5-position, methyl at 4-position C₁₁H₁₄O 162.23 g/mol Increased reactivity due to unsaturation
1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one Ketone at 1-position (no methyl) C₁₀H₁₄O 150.22 g/mol Baseline compound for comparative studies
Key Observations:
  • Electronic Effects: Unsaturation in 1-(4-Methylbicyclo[2.2.2]oct-5-en-2-yl)ethanone (C₁₁H₁₄O) alters electron distribution, enhancing susceptibility to electrophilic attacks compared to fully saturated analogs .
  • Hydrophobicity: Felvinone’s higher LogKow (4.20) suggests greater lipophilicity than the target compound, which lacks bulky alkyl groups .

Physicochemical Properties

  • Melting/Boiling Points: While provides data for simple aryl ethanones (e.g., 1-(4-methylphenyl)ethanone), bicyclic systems likely have higher melting points due to rigid structures .
  • Solubility: The target compound’s hydrophobicity is intermediate between Felvinone (LogKow 4.20) and less substituted analogs, impacting its applicability in aqueous environments .

Biological Activity

1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone is a compound with a bicyclic structure that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic framework that contributes to its biological activity. The compound's structure can be represented as follows:

C11H18O\text{C}_{11}\text{H}_{18}\text{O}

The bicyclic nature allows for specific interactions with biological targets, influencing its pharmacodynamics.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of bicyclo[2.2.2]octane have shown effectiveness against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. A study demonstrated that certain bicyclic compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

Antiviral Activity

Additionally, bicyclic compounds have been evaluated for their antiviral properties. Some derivatives have shown promising results against influenza virus strains, indicating potential for further development as antiviral agents . The mechanism often involves interference with viral replication processes.

Neuropharmacological Effects

The unique structural characteristics of this compound suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds may bind to specific receptors in the central nervous system, potentially modulating neurotransmission and exhibiting anxiolytic effects .

Study 1: Antimicrobial Efficacy

In a comparative study, various bicyclo[2.2.2]octane derivatives were tested for their antibacterial activity against multiple strains of bacteria. Compounds demonstrated rapid bactericidal effects within two hours of exposure, particularly against Staphylococcus aureus . The study highlighted the potential of these compounds as effective alternatives to traditional antibiotics.

Study 2: Antiviral Potential

A recent investigation explored the efficacy of bicyclic compounds against the H1N1 influenza virus. The results indicated that certain derivatives could inhibit viral replication at micromolar concentrations, making them candidates for further development as antiviral therapeutics .

The biological activity of this compound may involve several mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for bacterial cell wall synthesis and viral replication.
  • Electrostatic Interactions : The unique structure allows for specific binding through hydrogen bonding and electrostatic interactions with target molecules.

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